molecular formula C5H4Cl2N2 B046313 2-Amino-4,6-dichloropyridine CAS No. 116632-24-7

2-Amino-4,6-dichloropyridine

Cat. No. B046313
M. Wt: 163 g/mol
InChI Key: AGJMDETXSYICGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4,6-dichloropyridine derivatives has been explored through various routes, demonstrating the adaptability of this compound for chemical modifications. A notable approach involves the oxidation of 2,6-dichloropyridine, followed by nitration and reduction processes to produce 4-amino-2,6-dichloropyridine derivatives under mild conditions (Ma, Liu, & Yao, 2016). This method exemplifies the efficient and practical synthesis of the compound, highlighting its significance as an intermediate for further chemical exploration.

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dichloropyridine and its derivatives is crucial for understanding its reactivity and interaction with other compounds. Structural studies, including crystallography and spectroscopy, reveal the presence of hydrogen bonds and other intermolecular interactions that influence the compound's chemical properties and reactivity. These structural insights are vital for designing derivatives with desired chemical and biological properties.

Chemical Reactions and Properties

2-Amino-4,6-dichloropyridine participates in a variety of chemical reactions, serving as a versatile intermediate for the synthesis of complex molecules. For instance, its reactivity with different amines allows for the preparation of substituted pyrimidines, showcasing the compound's utility in constructing heterocyclic compounds with potential biological activity (Li & Rosenau, 2009).

Scientific Research Applications

  • Inhibition of Nitric Oxide Production : 5-Substituted 2-amino-4,6-dichloropyrimidines, particularly 5-fluoro-2-amino-4,6-dichloropyrimidine, have shown effectiveness in inhibiting immune-activated nitric oxide production (Jansa et al., 2014).

  • Antimicrobial Drug Potential : Certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, synthesized from 2-Amino-4,6-dichloropyridine, exhibit promising antimicrobial properties. Their antibacterial activity depends on their structure and ability to affect bacterial lipopolysaccharide (Koszelewski et al., 2021).

  • Synthesis of MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine has been developed, facilitating the efficient preparation of MGMT inhibitors, which are significant in cancer research (Lopez et al., 2009).

  • Large-scale Synthesis for Polychlorinated 2-Aminopyridines : An efficient large-scale synthesis method for 2-amino-4-chloropyridine has been demonstrated, enabling the convenient preparation of various polychlorinated 2-aminopyridines in higher yields (Gudmundsson et al., 1997).

  • Thermally Stable Polymers : Novel thermally stable poly(ether imide ester)s synthesized from 2,6-bis (4-aminophenoxy) pyridine exhibit potential applications in thermosetting polymers (Mehdipour‐Ataei & Amirshaghaghi, 2005).

  • Synthesis of Isocyanatopyrimidines : The reaction of 5-substituted 4,6-dichloro-2-aminopyrimidines with oxalyl chloride produces 2-isocyanatopyrimidines. The intermediate pyrimidinyloxamic acid chlorides are not isolated due to their low basicity (Boldyrev et al., 1977).

Safety And Hazards

When handling 2-Amino-4,6-dichloropyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The potential use of nitro derivatives of pyridines and their bicyclic analogs has been reported for the synthesis of novel insensitive explosives .

properties

IUPAC Name

4,6-dichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJMDETXSYICGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415706
Record name 2-Amino-4,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dichloropyridine

CAS RN

116632-24-7
Record name 4,6-Dichloro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,6-dichloropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID50415706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,6-dichloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Vasu, HT Do, H Li, CD Hardy, A Awasthi… - Journal of Medicinal …, 2023 - ACS Publications
A series of potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors (hnNOS), based on a difluorobenzene ring linked to a 2-aminopyridine scaffold with …
Number of citations: 1 pubs.acs.org
X Dong, T Xing, G Chen - Polymers, 2019 - mdpi.com
Cotton fabric, a natural cellulose material, is widely used in the textile industry for its excellent properties. However, its application in some fields are seriously restricted because of its …
Number of citations: 7 www.mdpi.com
J Wang, M Froeyen, P Herdewijn - Advances in Antiviral Drug …, 2003 - books.google.com
Carbocyclic nucleosides have attracted the interests of medicinal chemists because of their inertness against the action of enzymes that cleave glycosidic bonds. Because of their …
Number of citations: 2 books.google.com
JE Schelling, CA Salemink - Recueil des Travaux Chimiques …, 1972 - Wiley Online Library
A new synthesis for 5,7‐dichloroimidazo[4,5‐b]pyridine is described. From this compound and 5‐amino‐7‐chloroimidazo[4,5‐b]pyridine a number of 5,7‐disubstituted imidazo[4,5‐b]…
Number of citations: 12 onlinelibrary.wiley.com
A Maleki - RSC Advances, 2014 - pubs.rsc.org
The synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via a one-pot three-component reaction by using benzene-1,2-dicarbaldehyde, trimethylsilylcyanide and various pyridin-…
Number of citations: 158 pubs.rsc.org
M Naik, V Humnabadkar, SJ Tantry… - Journal of medicinal …, 2014 - ACS Publications
4-Aminoquinolone piperidine amides (AQs) were identified as a novel scaffold starting from a whole cell screen, with potent cidality on Mycobacterium tuberculosis (Mtb). Evaluation of …
Number of citations: 90 pubs.acs.org
PA Roethle, RM McFadden, H Yang… - Journal of medicinal …, 2013 - ACS Publications
Pteridinone-based Toll-like receptor 7 (TLR7) agonists were identified as potent and selective alternatives to the previously reported adenine-based agonists, leading to the discovery of …
Number of citations: 77 pubs.acs.org
A Maleki, AH Rezayan - Tetrahedron Letters, 2014 - Elsevier
A one-pot, three-component reaction for the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines starting from 2-aminopyridines, phthalaldehyde, and trimethylsilyl cyanide in …
Number of citations: 12 www.sciencedirect.com
R Romeo, C Carnovale, A Rescifina… - Chemical Synthesis …, 2013 - Wiley Online Library
Nucleoside analogues, in which the phosphoric ester group is replaced by the corresponding phosphonomethyl group, represent an important class of compounds endowed with potent …
Number of citations: 2 onlinelibrary.wiley.com
SP Meduna, BM Savall, H Cai, JP Edwards… - Bioorganic & medicinal …, 2011 - Elsevier
Two series of triamino pyrimidines and a series of triamino pyridines have been synthesized and their structure–activity relationships evaluated for activity at the H 4 receptor in …
Number of citations: 10 www.sciencedirect.com

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